(1S,2S)-2-(2-(9H-xanthen-9-yl)acetyl)cyclopropanecarboxylic acid
Description
(1S,2S)-2-(2-(9H-xanthen-9-yl)acetyl)cyclopropanecarboxylic acid (CAS: 203208-44-0) is a chiral cyclopropane derivative with a xanthene-acetyl substituent. Its molecular formula is C₁₉H₁₆O₄, and it exists as a white crystalline powder with ≥98% purity . The compound is primarily used in the synthesis of active pharmaceutical ingredients (APIs), leveraging its rigid cyclopropane scaffold and the aromatic xanthene moiety for targeted interactions. Its stereochemistry (1S,2S) and substituent placement are critical for its bioactivity and metabolic stability .
Structure
3D Structure
Properties
IUPAC Name |
(1S,2S)-2-[2-(9H-xanthen-9-yl)acetyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c20-16(14-9-15(14)19(21)22)10-13-11-5-1-3-7-17(11)23-18-8-4-2-6-12(13)18/h1-8,13-15H,9-10H2,(H,21,22)/t14-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBCRJQZDHOITO-GJZGRUSLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)CC2C3=CC=CC=C3OC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C(=O)O)C(=O)CC2C3=CC=CC=C3OC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1S,2S)-2-(2-(9H-xanthen-9-yl)acetyl)cyclopropanecarboxylic acid, also known by its CAS number 203208-44-0, is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
- Molecular Formula : C19H16O4
- Molecular Weight : 308.333 g/mol
- IUPAC Name : (1S,2S)-2-[2-(9H-xanthen-9-yl)acetyl]cyclopropane-1-carboxylic acid
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors, influencing pathways related to inflammation and cell signaling.
Antioxidant Activity
Studies have shown that compounds similar to this compound exhibit significant antioxidant properties. This activity is critical in mitigating oxidative stress in cells.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. It has been observed to downregulate pro-inflammatory cytokines in vitro, suggesting a potential application in treating inflammatory diseases.
Cytotoxicity and Anticancer Potential
Preliminary studies have suggested that this compound may exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been noted, making it a candidate for further investigation in cancer therapy.
Data Tables
Case Studies
-
Case Study on Antioxidant Activity :
In a controlled study, this compound was administered to cultured neuronal cells subjected to oxidative stress. Results indicated a marked decrease in reactive oxygen species (ROS), supporting its role as an antioxidant. -
Case Study on Anti-inflammatory Properties :
A study involving lipopolysaccharide (LPS)-stimulated macrophages demonstrated that treatment with the compound led to a significant decrease in the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests potential therapeutic applications in managing inflammatory conditions. -
Cytotoxicity Against Cancer Cells :
In vitro assays using various cancer cell lines revealed that the compound exhibited selective cytotoxicity, particularly against MCF-7 breast cancer cells. The mechanism appears to involve the activation of apoptotic pathways, warranting further investigation into its anticancer efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Cyclopropane Scaffolds
The cyclopropane ring is a common feature in medicinal chemistry due to its conformational rigidity. Below is a comparison of the target compound with key analogues:
Key Differences in Substituents and Bioactivity
Xanthene Derivatives
- Target Compound vs. LY-341495: Both contain xanthene groups, but LY-341495 has additional amino and carboxy groups, increasing its molecular weight (409.48 g/mol vs. 308.33 g/mol) and enabling potent mGlu2/3 receptor antagonism . The target compound lacks the amino group, making it more suitable for API backbones rather than direct receptor modulation .
Aromatic Substituents
- 4-Fluorophenyl vs. Xanthene-Acetyl :
- Fluorophenyl derivatives (e.g., CAS 515179-19-8) exhibit enhanced lipophilicity and metabolic stability compared to the bulkier xanthene group, favoring blood-brain barrier penetration .
- The xanthene-acetyl group in the target compound enables π-π stacking interactions, critical for binding to hydrophobic pockets in proteins .
Functional Group Variations
- Cyano vs. Acetyl Groups: Cyano-substituted cyclopropanes (e.g., CAS 39891-82-2) are smaller and more polar, often used in peptide backbone modifications . The acetyl group in the target compound improves solubility while maintaining rigidity .
Q & A
Q. What are the established synthetic routes for (1S,2S)-2-(2-(9H-xanthen-9-yl)acetyl)cyclopropanecarboxylic acid, and how is stereochemical integrity maintained?
Methodological Answer: Synthesis typically involves cyclopropanation via Simmons-Smith reactions or transition-metal-catalyzed methods. For stereochemical control, chiral auxiliaries (e.g., sultams) or enantioselective catalysts (e.g., titanium(IV) isopropoxide) are employed . Post-synthesis, stereochemical validation is performed using:
- 1H/13C NMR to confirm cyclopropane ring geometry.
- X-ray crystallography for absolute configuration (e.g., in related xanthenyl derivatives) .
- Chiral HPLC to resolve enantiomers and assess purity (>98% ee) .
Key Challenge: Contamination by (1R,2R)-diastereomers due to incomplete stereoselectivity, requiring iterative recrystallization .
Q. How does the cyclopropane ring and xanthene moiety influence the compound’s physicochemical properties?
Methodological Answer:
- Cyclopropane : Enhances metabolic stability by resisting ring-opening under physiological conditions. LogP increases by ~0.5 units compared to non-cyclopropane analogs, improving membrane permeability .
- Xanthene : Introduces rigidity and π-π stacking capacity, critical for target binding (e.g., LPAR6 or mGlu receptors). UV-Vis spectroscopy (λmax ~290 nm) confirms aromatic interactions .
- Acid Stability : pH-dependent solubility (pKa ~3.8 for carboxylic acid) requires buffered solutions (pH 7.4) for in vitro assays .
Advanced Research Questions
Q. What are the primary pharmacological targets of this compound, and how are receptor interactions validated?
Methodological Answer:
- Group II mGlu Receptors : Radioligand binding assays (IC50 ~1–10 nM) using [³H]-LY341495 in rat spinal cord preparations .
- LPAR6 : Competitive antagonism assessed via GTPγS binding assays (Ki ~50 nM) and hepatocellular carcinoma (HCC) cell growth inhibition (IC50 ~5–20 μM) .
- Off-Target Screening : Profiling against >100 GPCRs using β-arrestin recruitment assays to confirm selectivity .
Data Contradictions:
Q. How do structural modifications (e.g., alkyl chain elongation) impact biological activity?
Methodological Answer: SAR studies on xanthenylacetic acid derivatives reveal:
| Derivative | Alkyl Chain Length | LPAR6 Antagonism (IC50) | HCC Growth Inhibition |
|---|---|---|---|
| MC9 (C3) | 2 carbons | 50 nM | 15 μM |
| MC11 (C6) | 4 carbons | 25 nM | 5 μM |
Q. How can discrepancies between in vitro and in vivo efficacy be addressed?
Methodological Answer:
- In Vitro-In Vivo Translation : Use pharmacokinetic profiling (e.g., plasma half-life <2 hrs in rodents) to optimize dosing. Microsomal stability assays (human liver microsomes) predict rapid clearance (Cl >50 mL/min/kg) .
- Formulation : Liposomal encapsulation improves bioavailability (AUC increased 3-fold in mice) .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
Methodological Answer:
- LC-MS/MS : MRM transitions (m/z 428 → 238 for quantification; LOQ = 1 ng/mL) .
- Sample Preparation : Solid-phase extraction (C18 columns) with 85% recovery in plasma .
- Challenges : Matrix effects from xanthene’s fluorescence require ion-pairing agents (e.g., TFA) .
Q. How does enantioselectivity influence molecular interactions with LPAR6?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
